1-Tosylpiperazine hydrochloride

説明

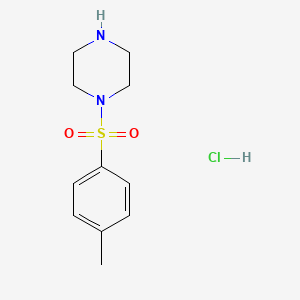

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLDHDNEYHSNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675460 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856843-84-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 1-Tosylpiperazine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, distinct signals would be observed for the aromatic protons of the tosyl group and the methylene (B1212753) protons of the piperazine (B1678402) ring.

The aromatic region would display two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the sulfonyl group would appear at a different chemical shift than the protons meta to it due to their different electronic environments. The methyl group on the tosyl ring would appear as a singlet.

The piperazine ring protons would likely exhibit complex splitting patterns due to their chemical and magnetic non-equivalence. The protons on the carbons adjacent to the tosyl-substituted nitrogen would have different chemical shifts from those adjacent to the protonated nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Tosylpiperazine (Free Base) Please note: This data is for the free base. Chemical shifts for the hydrochloride salt may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to SO₂) | ~7.6 | Doublet | ~8.0 |

| Aromatic (meta to SO₂) | ~7.3 | Doublet | ~8.0 |

| Piperazine (CH₂) | ~3.2 | Multiplet | - |

| Piperazine (CH₂) | ~3.0 | Multiplet | - |

| Methyl (CH₃) | ~2.4 | Singlet | - |

Data is estimated based on typical values for similar structures.

Analysis of the coupling constants (J-values) would reveal the connectivity between adjacent protons, confirming the substitution pattern of the aromatic ring and the structure of the piperazine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The aromatic carbons of the tosyl group would appear in the downfield region (typically 120-150 ppm). The carbon bearing the sulfonyl group and the carbon bearing the methyl group would have distinct chemical shifts from the other aromatic carbons. The methyl carbon would appear in the upfield region.

The piperazine ring carbons would also show distinct signals. The carbons adjacent to the electron-withdrawing tosyl group would be shifted downfield compared to the carbons further away.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Tosylpiperazine (Free Base) Please note: This data is for the free base. Chemical shifts for the hydrochloride salt may vary.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-SO₂) | ~143 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~127 |

| Piperazine (CH₂) | ~49 |

| Piperazine (CH₂) | ~45 |

| Methyl (CH₃) | ~21 |

Data is estimated based on typical values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the ortho and meta protons on the tosyl group's aromatic ring and among the protons of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the hydrochloride would be indicated by broad absorptions in the N-H stretching region.

Key expected absorption bands include:

N-H stretching: A broad band in the region of 2400-2800 cm⁻¹ would be indicative of the ammonium (B1175870) hydrochloride salt.

C-H stretching (aromatic and aliphatic): Sharp peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperazine and methyl groups.

S=O stretching (sulfonyl group): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.

C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (Ammonium salt) | 2400 - 2800 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| S=O (Sulfonyl) | 1350 (asymmetric), 1160 (symmetric) |

| C=C (Aromatic) | 1400 - 1600 |

| C-N | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in soft ionization techniques like electrospray ionization) corresponding to the free base (1-tosylpiperazine). The molecular weight of the free base is approximately 254.34 g/mol . The mass of the hydrochloride salt is 276.78 g/mol . nih.gov

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the tosyl group and the piperazine ring. Key expected fragments would include the tosyl cation (m/z 155) and fragments corresponding to the piperazine ring.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the tosyl chromophore. Aromatic systems typically exhibit characteristic absorption bands in the UV region. For similar piperazine derivatives, absorption maxima have been observed which can be attributed to π-π* transitions within the aromatic system.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, if this compound were to exhibit fluorescence, its emission spectrum would be a mirror image of its absorption spectrum and would provide further information about its electronic structure.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal packing.

In the absence of direct SC-XRD data for this compound, the expected molecular conformation can be predicted based on fundamental chemical principles and data from analogous structures. The molecule consists of a tosyl (p-toluenesulfonyl) group attached to a piperazine ring, which is protonated to form the hydrochloride salt.

The piperazine ring is anticipated to adopt a stable chair conformation, which minimizes steric strain. In this conformation, the hydrogen atoms on the carbon atoms of the ring are in either axial or equatorial positions. The tosyl group, being bulky, would preferentially occupy an equatorial position on one of the nitrogen atoms to minimize steric hindrance. The protonation in the hydrochloride salt is expected to occur at the other nitrogen atom of the piperazine ring.

A hypothetical model of the conformation of the this compound cation is depicted below, illustrating the chair conformation of the piperazine ring and the equatorial positioning of the tosyl group.

The crystal packing of this compound would be dictated by a variety of supramolecular interactions, primarily hydrogen bonding and potentially weaker interactions such as C-H···π and π-π stacking. The protonated piperazinium ring is a strong hydrogen bond donor, with two N-H groups capable of forming hydrogen bonds with the chloride anion and the sulfonyl oxygen atoms of the tosyl group of neighboring molecules.

Specifically, the N-H groups of the piperazinium cation are expected to form strong N-H···Cl hydrogen bonds with the chloride anions. Furthermore, N-H···O hydrogen bonds involving the sulfonyl oxygen atoms as acceptors are also highly probable. These interactions would link the cations and anions into a three-dimensional network.

A representative table of expected hydrogen bond parameters, based on typical values found in related structures, is provided below.

| Interaction | Typical Distance (Å) | **Typical Angle (°) ** |

| N-H···Cl | 3.0 - 3.3 | 150 - 180 |

| N-H···O | 2.8 - 3.1 | 140 - 170 |

| C-H···π | 2.5 - 2.9 (H to ring centroid) | 120 - 160 |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical compounds as different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for polymorphism in tosylpiperazine derivatives is significant due to the conformational flexibility of the piperazine ring and the various possible hydrogen bonding motifs.

Different polymorphs could arise from variations in the chair-boat conformation of the piperazine ring, different orientations of the tosyl group, or distinct hydrogen bonding networks. For instance, a different packing arrangement could lead to a change in the unit cell parameters and space group, resulting in a new polymorphic form.

The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a common phenomenon. For this compound, crystallization from different solvents could potentially lead to the formation of solvates, such as hydrates if water is present. The included solvent molecules would participate in the hydrogen bonding network, further influencing the crystal packing. The study of organic single crystals of piperazinium bis(4-hydroxybenzenesulphonate) has shown that the piperazinium moiety can readily form crystalline structures with good optical properties, suggesting that the piperazine core is a versatile building block for crystal engineering. researchgate.net

The investigation of polymorphism and solvate formation in tosylpiperazine derivatives is an active area of research. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are typically employed to identify and characterize different solid forms.

This compound: A Versatile Building Block in Modern Organic Synthesis

This compound, a derivative of piperazine, has emerged as a significant and versatile building block in the field of organic synthesis. Its structure, which combines the rigid piperazine ring with a protecting tosyl group, makes it an ideal starting material for constructing a wide array of complex organic molecules. The presence of the tosyl group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, providing a reliable strategy for the synthesis of diverse chemical entities. This article explores the multifaceted applications of this compound as a key intermediate in the creation of sophisticated molecular architectures.

Applications As a Building Block in Organic Synthesis

Utilization in Ligand Design for Various Chemical and Biological Systems

Elaboration of Piperazine-Triazole Architectures

The synthesis of molecules incorporating both piperazine and triazole rings is a significant area of medicinal chemistry, as these combined scaffolds often exhibit valuable pharmacological properties. This compound serves as a crucial starting material in the multi-step construction of these complex architectures. The tosyl group acts as a protective group for one of the piperazine nitrogens, thereby enabling selective functionalization of the second nitrogen atom. This controlled, stepwise approach is fundamental to creating diverse piperazine-triazole derivatives.

The elaboration of piperazine-triazole architectures from this compound typically involves a synthetic sequence wherein the piperazine core is first modified with a group amenable to cycloaddition reactions, followed by the triazole ring formation. A common and powerful method for constructing the triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govsigmaaldrich.com This reaction is favored for its high efficiency, mild reaction conditions, and high regioselectivity, leading specifically to 1,4-disubstituted 1,2,3-triazoles. sigmaaldrich.com

The general strategy commences with the alkylation of the unprotected nitrogen of 1-Tosylpiperazine. For instance, reaction with a propargyl halide (e.g., propargyl bromide) introduces a terminal alkyne functionality, a key component for the CuAAC reaction. Alternatively, the piperazine nitrogen can be reacted with a precursor that is later converted to an azide (B81097) group.

Following the introduction of the alkyne or azide moiety, the subsequent key step is the CuAAC reaction with a corresponding azide or alkyne partner. This cycloaddition forges the triazole ring, covalently linking the piperazine unit to another molecular fragment. The tosyl group can be removed at a suitable stage in the synthesis, often after the triazole ring has been formed, to yield the final target compound or an intermediate for further elaboration. The removal of the tosyl group is typically achieved under reductive or acidic conditions.

An illustrative pathway for the synthesis of a piperazine-triazole derivative is outlined below. In this example, 1-Tosylpiperazine is first N-propargylated. The resulting N-propargyl-N'-tosylpiperazine then undergoes a CuAAC reaction with an organic azide to form the piperazine-triazole conjugate.

Table 1: Representative Synthesis of a Piperazine-Triazole Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-Tosylpiperazine, Propargyl bromide | K₂CO₃, Acetonitrile (B52724), Reflux | 1-Propargyl-4-tosylpiperazine |

| 2 | 1-Propargyl-4-tosylpiperazine, Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, Room temperature | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-tosylpiperazine |

| 3 | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-tosylpiperazine | HBr, Acetic acid, Phenol | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)piperazine |

This strategic use of this compound as a mono-protected piperazine building block provides a reliable and versatile route to a wide array of complex piperazine-triazole architectures for various research applications.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for investigating the properties of piperazine (B1678402) derivatives at the molecular level.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic behavior of 1-Tosylpiperazine hydrochloride is governed by its molecular orbital landscape. DFT calculations are instrumental in elucidating this, particularly through the lens of Frontier Molecular Orbital (FMO) theory. wikipedia.orgyoutube.comyoutube.comslideshare.net FMO theory posits that the reactivity of a molecule is primarily dictated by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.comslideshare.net

For a molecule like this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen atoms of the sulfonyl group. This orbital's energy level is indicative of the molecule's ability to donate electrons, thus acting as a nucleophile. youtube.com Conversely, the LUMO is generally distributed over the electron-deficient areas, including the sulfur atom and the aromatic ring of the tosyl group. The energy of the LUMO reflects the molecule's capacity to accept electrons, highlighting its electrophilic character. youtube.com

Table 1: Representative Electronic Properties from DFT Calculations for a Tosylpiperazine Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.5 to 6.5 |

| Chemical Potential (µ) | Tendency of electrons to escape from a system | -3.75 to -4.75 |

| Global Hardness (η) | Resistance to change in electron distribution | 2.25 to 3.25 |

| Electrophilicity Index (ω) | Capacity to accept electrons | 1.2 to 2.2 |

Note: These values are illustrative and based on DFT calculations for structurally related sulfonamide and piperazine derivatives. The exact values for this compound would require specific calculations.

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For the synthesis of tosylpiperazine derivatives, computational studies have explored pathways such as one-step cyclization reactions. tib.eu These investigations identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate their associated activation energies.

By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism. For instance, in the formation of the piperazine ring, DFT can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. These theoretical insights are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and minimize byproducts. tib.eu

Prediction of Spectroscopic Parameters and Reactivity Descriptors

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. researchgate.netscielo.br These predicted spectra can be compared with experimental data to validate the molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational averaging.

Furthermore, DFT allows for the calculation of various reactivity descriptors. orientjchem.orgchemrxiv.org These include parameters such as chemical potential, global hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the electron density distribution and highlight the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted (DFT/GIAO) | Experimental |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.2 - 7.8 | 7.3 - 7.7 |

| Piperazine Protons | 2.8 - 3.5 | 3.0 - 3.6 |

| Methyl Protons | 2.3 - 2.5 | 2.4 |

| ¹³C NMR (ppm) | ||

| Aromatic Carbons | 125 - 145 | 127 - 144 |

| Piperazine Carbons | 45 - 55 | 46 - 54 |

| Methyl Carbon | 20 - 22 | 21 |

Note: The presented values are representative for tosylpiperazine derivatives and serve to illustrate the correlation between computationally predicted and experimentally observed spectroscopic data.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of this compound.

Conformational Preferences of the Piperazine Ring in Tosyl Derivatives

The six-membered piperazine ring is not planar and can adopt several conformations, with the most common being the chair and boat forms. nih.govnih.govacs.org The chair conformation is generally the most stable due to minimized steric and torsional strain. nih.gov However, the presence of substituents, such as the tosyl group, and the protonation state of the nitrogen atoms can influence the conformational equilibrium.

In many piperazine-containing macrocycles and complexes, the piperazine unit can be found in a boat or twist-boat conformation, often to satisfy the geometric constraints of metal coordination or intramolecular interactions. nih.gov For this compound, the bulky tosyl group attached to one nitrogen and the protonation of the other nitrogen can affect the preference for axial versus equatorial positioning of substituents in the chair form. While the chair conformation is expected to be the global minimum, the energy difference to other conformers like the twist-boat might be relatively small. ias.ac.in

Energy Minimization and Potential Energy Surface Exploration

Computational methods, including both molecular mechanics and quantum mechanical approaches, are used to perform energy minimization and explore the potential energy surface (PES) of this compound. longdom.orgumn.edu Energy minimization algorithms systematically adjust the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure.

By systematically changing key dihedral angles within the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of not only the global energy minimum but also other local minima (stable conformers) and the transition states that connect them. longdom.org Understanding the energy landscape is crucial for predicting the molecule's dynamic behavior and the relative populations of different conformers at a given temperature. Studies on related piperazine systems have shown that the energy barrier for the interconversion between chair and boat forms can be influenced by protonation and the nature of the N-substituents. nih.gov

Table 3: Relative Energies of Piperazine Ring Conformations (Theoretical)

| Conformation | Description | Relative Energy (kcal/mol) |

| Chair | Staggered arrangement, lowest strain. | 0.0 (Global Minimum) |

| Twist-Boat | Intermediate between boat and chair. | ~5-6 |

| Boat | Eclipsed arrangement, higher strain. | ~7-8 |

Note: These are generalized energy differences for a substituted piperazine ring. The precise values for this compound would depend on the specific computational method and basis set used.

Molecular Docking Simulations in Receptor-Ligand Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor.

While specific molecular docking studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on related arylpiperazine derivatives. For instance, in silico studies on novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists have demonstrated the utility of molecular docking. nih.gov In such a study, the crystal structure of the target receptor is obtained from a repository like the Protein Data Bank. nih.gov The ligand, a tosylpiperazine derivative, would then be placed into the binding site of the receptor to predict its binding conformation.

The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. For this compound, one would expect the tosyl group's aromatic ring to engage in pi-pi stacking or hydrophobic interactions. The sulfonyl oxygens and the piperazine nitrogens could act as hydrogen bond acceptors or donors, respectively, depending on the protonation state and the receptor's characteristics. These predicted binding modes provide a rational basis for the observed biological activity and guide the synthesis of more potent and selective analogs. nih.gov

A hypothetical molecular docking study of a tosylpiperazine derivative might yield data similar to the following table, which illustrates the types of interactions and the amino acid residues involved.

| Interaction Type | Ligand Moiety Involved | Receptor Amino Acid Residue |

| Hydrogen Bond | Piperazine N-H | Aspartic Acid (ASP) |

| Hydrogen Bond | Sulfonyl Oxygen | Serine (SER) |

| Pi-Pi Stacking | Tosyl Aromatic Ring | Phenylalanine (PHE) |

| Hydrophobic | Tosyl Methyl Group | Leucine (LEU) |

Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein. The tosyl group's sulfonyl moiety and the protonated piperazine ring in this compound would be significant contributors to electrostatic interactions.

Hydrophobic Interactions: The nonpolar parts of the ligand and protein tend to cluster together to minimize their contact with water. The tolyl group of this compound would likely participate in such interactions.

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms and are significant in the close packing of the ligand within the receptor's binding pocket.

Computational methods score these interactions to estimate the binding affinity of a ligand for a protein. This scoring helps in ranking different compounds and prioritizing them for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Tosylpiperazine Derivatives

For example, 2D and 3D-QSAR studies on aryl alkanol piperazine derivatives with antidepressant activities have been successfully performed. nih.gov In a hypothetical QSAR study of tosylpiperazine derivatives, a set of these compounds with known biological activities (e.g., inhibitory concentrations) would be used. Various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Table of Potential QSAR Descriptors for Tosylpiperazine Derivatives:

| Descriptor Type | Specific Descriptor Example | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molecular Volume | The size and shape of the molecule. |

| Hydrophobic | LogP | The lipophilicity of the molecule. |

| Topological | Wiener Index | The branching and connectivity of the molecule. |

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. analis.com.my A robust QSAR model can then be used to predict the activity of new, unsynthesized tosylpiperazine derivatives, thereby guiding the design of more potent compounds. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could highlight regions around the tosylpiperazine scaffold where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov

Studies on Non-Covalent Interactions and Supramolecular Chemistry

The solid-state structure of this compound and its analogs is governed by a network of non-covalent interactions, which dictates their crystal packing and, consequently, their physical properties. While a specific crystal structure determination for this compound is not found in the searched literature, studies on similar piperazinium salts provide valuable insights.

For example, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate reveals a complex network of hydrogen bonds. nih.gov The protonated piperazinium cation forms N-H...O hydrogen bonds with the anion. nih.gov Similarly, in a crystal of this compound, one would expect strong N-H...Cl hydrogen bonds involving the protonated piperazine nitrogen and the chloride anion.

Furthermore, weaker interactions like C-H...O and C-H...π interactions can play a significant role in stabilizing the crystal lattice. nih.gov The tosyl group, with its aromatic ring and sulfonyl oxygens, would be a key player in these interactions. The aromatic ring can participate in π-π stacking or C-H...π interactions, while the sulfonyl oxygens can act as acceptors for C-H...O hydrogen bonds. nih.gov

The study of these interactions falls under the umbrella of supramolecular chemistry, which focuses on the organization of molecules into larger, well-defined structures through non-covalent forces. The resulting supramolecular assembly can influence properties such as solubility and melting point. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in a crystal structure. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for 1-Tosylpiperazine and its Functionalized Analogues

The conventional synthesis of 1-Tosylpiperazine involves the reaction of anhydrous piperazine (B1678402) with p-toluenesulfonyl chloride. While effective, current research is focused on developing more efficient and environmentally benign methodologies. A primary direction is the adaptation of established techniques to create functionalized analogues, which are crucial for expanding the chemical space of this scaffold.

For instance, research has demonstrated the synthesis of 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids through an ecofriendly, ultrasonic-assisted approach. nih.gov This method highlights a move towards greener synthetic protocols. Future explorations will likely focus on a broader range of functionalizations, achieved through novel catalytic systems and reaction conditions that improve yield, reduce reaction times, and minimize waste. The goal is to create a diverse portfolio of 1-tosylpiperazine analogues readily available for various research applications.

A key area of development is the one-pot synthesis, which reduces the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste generation. ontosight.ai The application of methodologies such as the Stannyl Amine Protocol (SnAP) using catalytic copper could also be adapted to create substituted piperazines with high efficiency. bohrium.comnih.gov

Advanced Applications in Catalysis and Materials Science

While the primary applications of piperazine derivatives have historically been in medicinal chemistry, their unique structural and chemical properties are paving the way for use in catalysis and materials science. The piperazine ring serves as a versatile scaffold for creating ligands for metal complexes, which can have significant catalytic activity. rsc.org

Future research will likely investigate the use of 1-Tosylpiperazine and its derivatives as components in:

Nano-catalysts: Recent studies have shown that piperazine-based ionic liquids immobilized on nanoparticles, such as zinc oxide (ZnO) or silicon dioxide (SiO₂), can act as highly efficient and reusable heterogeneous catalysts for various organic reactions. nih.gov The tosyl group could be used to modulate the electronic properties and stability of such catalysts.

Metal-Organic Frameworks (MOFs): Piperazine derivatives are attractive building blocks for MOFs due to their ability to form well-defined coordination complexes with metal ions. rsc.org These materials have potential applications in gas storage, separation, and catalysis.

Industrial Gas Scrubbing: Piperazine itself is used in industrial processes for the removal of CO₂ and H₂S. wikipedia.org Research into functionalized derivatives like 1-Tosylpiperazine could lead to more efficient and selective scrubbing agents.

The role of the tosyl group in these applications is significant; it can influence the compound's solubility, electronic properties, and interaction with other molecules, making it a key point of modification for tuning the material or catalyst's function.

Interdisciplinary Research Integrating 1-Tosylpiperazine into New Chemical Systems

The true potential of 1-Tosylpiperazine is realized when it is integrated into larger, more complex chemical systems designed for specific functions. This interdisciplinary approach combines synthetic chemistry with fields like chemical biology, pharmacology, and materials science. The 1-Tosylpiperazine moiety often serves as a crucial building block or a "splicing fragment" in drug design, enhancing properties like water solubility. researchgate.net

A prominent example is the rational design of hybrid molecules where 1-Tosylpiperazine is linked to other pharmacophores to create novel therapeutic agents. nih.gov For example, it has been incorporated into dithiocarbamate derivatives to produce compounds with potent tyrosinase inhibition activity, relevant for cosmetics and treating melanin (B1238610) hyperpigmentation. nih.gov This research often involves a synergistic combination of:

Synthetic Chemistry: To build the novel molecule.

Biological Screening: To test the activity of the new compound against specific targets (e.g., enzymes, receptors).

In Silico Modeling: To understand the molecular interactions and guide further design improvements.

Future work will continue this trend, integrating 1-Tosylpiperazine into systems designed to probe biological processes or to act as imaging agents, leveraging the piperazine ring's common presence in centrally active compounds. researchgate.net

Development of Green Chemistry Approaches for Tosylpiperazine Synthesis

In line with the 12 Principles of Green Chemistry, a major research thrust is the development of sustainable synthetic methods. ontosight.ai This involves minimizing hazardous waste, reducing energy consumption, and using renewable resources. For the synthesis of 1-Tosylpiperazine and its derivatives, several green techniques are being explored and are expected to become more prevalent.

| Green Chemistry Technique | Principle | Application to Tosylpiperazine Synthesis |

| Microwave-Assisted Synthesis | Energy Efficiency | Can dramatically reduce reaction times from hours to minutes, lowering energy consumption compared to conventional heating. cymitquimica.comresearchgate.net |

| Sonochemistry (Ultrasound) | Energy Efficiency, Alternative Solvents | Provides mechanical and thermal energy to drive reactions, often at lower bulk temperatures and allowing the use of greener solvents like water. cymitquimica.comresearchgate.net |

| Biocatalysis | Use of Catalysis, Renewable Feedstocks | Employs enzymes for highly selective chemical transformations under mild, environmentally friendly conditions, reducing the need for protecting groups. ontosight.ai |

| Solvent-Free or Green Solvent Reactions | Safer Solvents and Auxiliaries | Conducting reactions in water or without a solvent (neat) minimizes volatile organic compound (VOC) waste. ontosight.ainih.gov |

These methods not only reduce the environmental footprint of chemical synthesis but also often lead to higher yields and purity. cymitquimica.comresearchgate.net Future research will focus on optimizing and scaling these green protocols for the industrial production of tosylpiperazine-based compounds.

High-Throughput Synthesis and Screening of Tosylpiperazine-Based Chemical Libraries

To accelerate the discovery of new bioactive compounds, modern research relies heavily on the synthesis and screening of large chemical libraries. wikipedia.org 1-Tosylpiperazine is an ideal scaffold for creating such libraries due to the ease with which its second nitrogen atom can be functionalized.

The process involves:

Library Synthesis: Using combinatorial chemistry, a large number of distinct but structurally related compounds are synthesized in parallel. Starting with the 1-Tosylpiperazine core, different chemical groups (R-groups) can be attached to the second nitrogen atom, creating a library of thousands of unique molecules. This can be achieved by reacting 1-Tosylpiperazine with a diverse set of reagents like benzyl (B1604629) bromides or other electrophiles. researchgate.netnih.gov

High-Throughput Screening (HTS): This automated process rapidly tests all the compounds in the library for a specific biological activity (e.g., inhibition of an enzyme, activation of a receptor). wikipedia.org

Quantitative HTS (qHTS): An advanced form of HTS that generates concentration-response curves for every compound in the library in a single experiment. This provides richer data, identifying compounds with a wide range of potencies and efficacies and helping to eliminate false positives and negatives that plague traditional single-point HTS. nih.gov

By creating and screening a tosylpiperazine-based library, researchers can efficiently map structure-activity relationships (SAR) and identify promising "hit" compounds for further development in drug discovery or other applications. researchgate.net This approach streamlines the traditionally slow process of lead identification.

Q & A

Q. What are the standard synthetic routes for 1-Tosylpiperazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. Piperazine reacts with tosyl chloride (p-toluenesulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. A base like triethylamine is added to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is recommended, with purification by recrystallization from ethanol/water or column chromatography .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirm structure in deuterated DMSO or CDCl3. Aromatic protons (7.2–7.8 ppm) and piperazine methylene signals (2.5–3.5 ppm) are diagnostic .

- HPLC : Assess purity (≥98% as per commercial standards) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 276.8 (M+H)+ .

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Tightly sealed containers in dry, cool environments (2–8°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

Key variables include:

- Stoichiometry : A 1:1 molar ratio of piperazine to tosyl chloride minimizes byproducts (e.g., ditosylated derivatives).

- Temperature : Maintain 0–5°C during addition to suppress side reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

- Workup : Extractive purification with NaHCO3 removes unreacted tosyl chloride .

Q. How should discrepancies in reported physicochemical properties be resolved?

Conflicting data (e.g., melting points or solubility) may arise from:

- Purity variations : Commercial samples often list ≥95% purity, but impurities (e.g., residual solvents) affect properties. Validate via elemental analysis or Karl Fischer titration .

- Polymorphism : Recrystallization solvents (ethanol vs. acetone) can produce different crystalline forms. Use X-ray diffraction to confirm crystal structure .

Q. What strategies are effective for studying structure-activity relationships (SAR) with analogs?

- Core modifications : Compare tosyl group substitutions (e.g., nitro or chloro derivatives) to assess electronic effects on biological activity .

- Piperazine ring functionalization : Introduce methyl or benzyl groups at the 4-position to evaluate steric impacts. Synthetic routes may involve reductive amination or alkylation .

Q. How can stability under varying experimental conditions be assessed?

Q. What purification methods are recommended for isolating high-purity samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。